molecular formula C8H8N2O B1321326 2-(5-Methoxypyridin-2-YL)acetonitrile CAS No. 204067-34-5

2-(5-Methoxypyridin-2-YL)acetonitrile

Cat. No. B1321326
M. Wt: 148.16 g/mol
InChI Key: QAYAOQFXJDGJCW-UHFFFAOYSA-N
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Description

The compound "2-(5-Methoxypyridin-2-yl)acetonitrile" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the provided data does not directly discuss this specific compound, it does provide insights into related compounds and methodologies that could be relevant for the synthesis, structural analysis, and understanding of the physical and chemical properties of similar molecules.

Synthesis Analysis

The synthesis of related compounds often involves the use of acetonitrile as a solvent or reactant. For instance, the electrochemical oxidation of cadmium in acetonitrile has been used to yield mixed complexes with Schiff bases . Additionally, a concise synthesis method has been developed for 2-(2-hydroxyphenyl)acetonitriles, which involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols . These methods could potentially be adapted for the synthesis of "2-(5-Methoxypyridin-2-yl)acetonitrile" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, the structure of a cadmium complex with a Schiff base ligand was determined using this method . Similarly, the structure of a new compound, 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile, was characterized by XRD . These studies highlight the importance of X-ray diffraction in elucidating the molecular structure of compounds, which would be essential for "2-(5-Methoxypyridin-2-yl)acetonitrile" as well.

Chemical Reactions Analysis

The reactivity of compounds can be studied through various spectroscopic techniques and theoretical calculations. For instance, the chemical activity and electrophilic/nucleophilic nature of a molecule were investigated using density functional theory (DFT) calculations . Additionally, the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization indicates the potential for complex reactions involving nitrile groups . These insights could inform the reactivity analysis of "2-(5-Methoxypyridin-2-yl)acetonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy . The stability and electronic structure of molecules can also be analyzed using natural bond orbital analysis, as demonstrated for a pyrazine derivative . These methods could be applied to determine the properties of "2-(5-Methoxypyridin-2-yl)acetonitrile", including its stability, electronic structure, and potential for non-linear optical effects.

Scientific Research Applications

N-Heterocyclic Carbene Gold(I) Complexes

  • Research Focus : The study investigated N-Heterocyclic carbene (NHC) gold(I) complexes, noting their potential in medicinal chemistry as antiproliferative, anticancer, and antibacterial agents. The research focused on understanding their reaction behavior in aqueous media, particularly involving 2-(5-Methoxypyridin-2-YL)acetonitrile (Goetzfried et al., 2020).

Cytotoxic Activity of Methoxypyridine Derivatives

  • Research Focus : A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and screened for their cytotoxicity against various cancer cell lines, demonstrating potential antiproliferative effects (Al‐Refai et al., 2019).

Synthesis and Microbiological Activity of Methoxypyridine Derivatives

  • Research Focus : This study reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, with some showing noticeable bacteriostatic or tuberculostatic activity, demonstrating the compound's relevance in microbiological applications (Miszke et al., 2008).

Spectroscopic, Thermal Studies, and Molecular Modeling

  • Research Focus : The interaction between 5-amino-2-methoxypyridine and chloranilic acid was studied, focusing on charge transfer complex formation. This study is significant in understanding the physical chemistry of methoxypyridine compounds (Alghanmi & Habeeb, 2015).

Synthesis of Alkyl 5-Hydroxy-Pyridin- and Pyrimidin-2-yl Acetate

  • Research Focus : The synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate was described, offering insights into the methodologies for accessing pyridin- and pyrimidin-2-yl acetate cores (Morgentin et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAOQFXJDGJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611684
Record name (5-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxypyridin-2-YL)acetonitrile

CAS RN

204067-34-5
Record name (5-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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